molecular formula C8H5BrN2O B591990 3-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1375301-90-8

3-Bromo-1,7-naphthyridin-8(7H)-one

Katalognummer B591990
CAS-Nummer: 1375301-90-8
Molekulargewicht: 225.045
InChI-Schlüssel: GUOAFNIATRDFCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1,7-naphthyridin-8(7H)-one (3-Br-1,7-Np-8(7H)-one) is a synthetic organic compound which has been studied extensively due to its wide range of potential applications in scientific research. It is a halogenated naphthyridinone, which is a heterocyclic compound containing both a heteroatom and a ring. It is used for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of certain cancer cells. Additionally, 3-Br-1,7-Np-8(7H)-one has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and nanomaterials.

Wissenschaftliche Forschungsanwendungen

  • Regioselectivity in Nucleophilic Substitution : Zjawiony et al. (1997) described the regioselectivity of nucleophilic substitution in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system, which includes 3-bromo-1,7-naphthyridin-8(7H)-one. They found that reaction conditions can direct this selectivity, with lower temperatures favoring substitution at C-4 and higher temperatures leading to predominant substitution at C-3 (Zjawiony et al., 1997).

  • Synthesis of 5-Chloro- and 5-Bromo-1,7-Naphthyridine : Woźniak and Plas (1978) discussed a new synthesis method for 5-chloro- and 5-bromo-1,7-naphthyridine, starting from 8-amino-1,7-naphthyridine. This process involves amination, demonstrating the reactivity of such compounds (Woźniak & Plas, 1978).

  • Amination Reaction of 3-Bromo-1,7-Naphthyridine : Plas et al. (2010) studied the amination of 3-bromo-1,7-naphthyridine, revealing that both 3-amino- and 4-amino-1,7-naphthyridine can be obtained. They provided insights into the reaction mechanism and intermediates involved (Plas et al., 2010).

  • Bromination of 1,7-Naphthyridine : The study by Plas and Woźniak (1976) on the bromination of 1,7-naphthyridine revealed the formation of various bromo derivatives. This study contributes to understanding the bromination reaction in such compounds (Plas & Woźniak, 1976).

  • Phosphodiesterase III Inhibitors : Singh et al. (1995) investigated the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, which showed increased inhibitory potency in cAMP phosphodiesterase (PDE) III. This research suggests potential pharmaceutical applications (Singh et al., 1995).

Eigenschaften

IUPAC Name

3-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAFNIATRDFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,7-naphthyridin-8(7H)-one

CAS RN

1375301-90-8
Record name 3-bromo-1,7-naphthyridin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-3-methyl-pyridine-2-carboxylic acid 1-dimethylamino-meth-(E)-ylideneamine (2.5 g, 9.25 mmol) was dissolved in THF (20 ml). KOtBu (1.565 g, 13.05 mmol) in THF (30 ml) was added dropwise and the reaction mixture was heated to reflux for 3 h and then cooled to rt. The pH was adjusted to 7 with concentrated HCl. The reaction mixture was concentrated. The brown solid obtained was triturated with water (10 ml). The solid thus obtained was collected by filtration (2 g, 8 mmol).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.565 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.